Tetramethylrhodamine
Overview
Description
Tetramethylrhodamine is a xanthene dye.
Scientific Research Applications
1. Cell Biology and Neuroscience
Tetramethylrhodamine has been used extensively in cell biology and neuroscience. For example, it has been utilized as a fluorescent chemotactic peptide in the study of human neutrophils (Niedel, Kahane, & Cuatrecasas, 1979). In neurobiology, this compound-dextran, a derivative, has been employed for intracellular labeling of neurons, aiding in the investigation of neuronal activity and pathways (Carr, Noga, Nance, & Jordan, 1994).
2. Fluorescence Imaging and Probes
The development of specific fluorescence probes based on this compound is another significant application. These probes are useful for real-time imaging in various biological processes. For instance, one study developed a highly specific rhodamine-based fluorescence probe for hypochlorous acid, useful in real-time imaging of phagocytosis (Kenmoku, Urano, Kojima, & Nagano, 2007).
3. Detection of Cellular Compounds
This compound has been crucial in the development of chemical probes for detecting various cellular compounds. A notable example is its use in detecting intracellular acrolein in breast cancer cells (Pradipta et al., 2019).
4. Monitoring Cellular Functions
It has been used to monitor specific cellular functions, such as the membrane potential of neuroblastoma cells (Mao & Kisaalita, 2004) and mitochondrial responses in neurons (Monteith et al., 2013).
5. Bioconjugate Chemistry and Drug Delivery
This compound has played a role in bioconjugate chemistry, particularly in creating bifunctional agents for both optical and magnetic resonance imaging (Hüber et al., 1998). It has also been used in the development of efficient membrane-translocating peptides for drug delivery (Reynolds, Weissleder, & Josephson, 2005).
6. Immunohistochemistry
In immunohistochemistry, this compound has been utilized as a fluorescent label, aiding in the study of diseases such as chronic thyroiditis (Hiramoto, Engel, & Pressman, 1958).
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLKHKQJHEPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetramethylrhodamine?
A1: this compound has the molecular formula C28H30N2O3 and a molecular weight of 446.56 g/mol.
Q2: What are the key spectroscopic properties of this compound?
A2: this compound is a fluorescent dye with distinct spectroscopic characteristics. Its absorption maximum (λmax) is typically around 540-550 nm, while its emission maximum (λem) lies around 570-580 nm. This significant Stokes shift allows for efficient separation of excitation and emission light, crucial for fluorescence-based applications.
Q3: How does the structure of this compound contribute to its spectroscopic properties?
A3: The xanthene ring system in this compound is responsible for its fluorescence. The four methyl groups on the xanthene ring influence the electronic distribution, impacting the absorption and emission wavelengths. The specific attachment point and nature of the substituent linked to the xanthene ring can also influence spectral properties, as seen with isomers like this compound isothiocyanate (TMRITC) isomers R and G. []
Q4: How is this compound used to study biological processes?
A4: this compound is frequently conjugated to biomolecules like antibodies, proteins, and DNA to visualize and track them within cells and tissues. Its bright fluorescence and photostability make it suitable for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).
Q5: Can you provide specific examples of this compound's application in biological research?
A5:
Q6: Are there any limitations to using this compound in biological experiments?
A6:
Q7: Can this compound be used for multiplexed fluorescence experiments?
A7: Yes, this compound can be used in combination with other fluorophores with distinct spectral properties for multiplexed experiments. For example, researchers have used this compound in combination with fluorescein for FRET studies. []
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